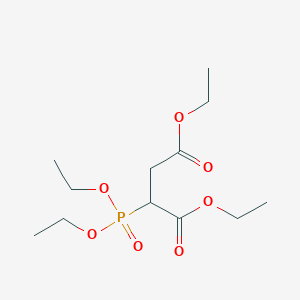
2,3,3',4,5',6-Hexachlorobiphenyl
Übersicht
Beschreibung
2,3,3',4,5',6-Hexachlorobiphenyl, also known as HCB, is a chemical compound that is used in a variety of applications. It is a halogenated biphenyl and is an environmental pollutant that has been found in the environment as a result of industrial processes. HCB is a persistent organic pollutant and is toxic to both humans and animals.
Wissenschaftliche Forschungsanwendungen
Environmental Science and Pollution Research
The compound has been used in research to study its photo-transformation in water by dissolved organic matter . The photolysis of a higher chlorinated polychlorinated biphenyl (PCB) congener under simulated sunlight in the presence of humic acid was investigated . The main photodegradation products analyzed were 4-hydroxy-2,2′,4′,5,5′-pentaCB and 2,4,5-trichlorobenzoic acid .
Industrial Applications
2,2’,3,3’,4,4’-Hexachlorobiphenyl, a compound similar to 2,3,3’,4,5’,6-Hexachlorobiphenyl, was used in electrical transformers, hydraulic fluids, plasticizer in synthetic resins, and several daily applications such as paint, ink, and surface coatings .
Metabolism and Excretion Research
Synthesis of Polychlorinated Dibenzofurans
PCBs can be used to synthesize polychlorinated dibenzofurans, including tetrachlorinated dibenzofurans (TCDF) and pentachlorinated dibenzofurans (PenCDF). These compounds share a similar structure with polychlorinated dibenzo-p-dioxins .
Expression of Genes in Cells
The effects of two substituted polychlorinated biphenyls, including 2,3,4,2’,4’,5’ (PCB-138) form, were examined on the expression of c-myc, c-jun, c-ras, and jun-b in 3T3-L1 cells .
Environmental Impact and Remediation
There has been a controversial debate over whether the remediation of PCBs can occur naturally. Photolysis could be an important transformation process for PCBs .
Wirkmechanismus
Target of Action
2,3,3’,4,5’,6-Hexachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . It achieves this by inhibiting the basal and circadian expression of the core circadian component PER1 .
Mode of Action
The compound interacts with its targets by regulating their expression. Specifically, it inhibits the basal and circadian expression of PER1 . This interaction results in changes to the circadian rhythm, which can have wide-ranging effects on various biological processes.
Biochemical Pathways
It is known that the compound’s regulation of per1 can impact thecircadian rhythm . The circadian rhythm is a natural, internal process that regulates the sleep-wake cycle and repeats roughly every 24 hours. It can affect hormone levels, eating habits, digestion, body temperature, and other important bodily functions.
Pharmacokinetics
Like other pcbs, it is known to belipophilic and can accumulate in fatty tissues . This property can lead to bioaccumulation and biomagnification, potentially resulting in harmful health effects. The compound’s bioavailability would be influenced by its lipophilicity, as well as factors such as its route of administration and the individual’s metabolic rate.
Result of Action
The primary result of 2,3,3’,4,5’,6-Hexachlorobiphenyl’s action is the disruption of the circadian rhythm due to its inhibition of PER1 . This can lead to a variety of effects at the molecular and cellular level, potentially impacting sleep patterns, hormone regulation, and other circadian-controlled processes.
Eigenschaften
IUPAC Name |
1,2,3,5-tetrachloro-4-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-1-5(2-7(14)3-6)10-8(15)4-9(16)11(17)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPTZXSJGZTGJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074232 | |
| Record name | 2,3,3',4,5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,5',6-Hexachlorobiphenyl | |
CAS RN |
74472-43-8 | |
| Record name | PCB 161 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4,5',6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,5',6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG34P342V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-[2-(4-acetamidophenyl)-2-oxoacetyl]phenyl]acetamide](/img/structure/B1617459.png)


![[2,3-Dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate](/img/structure/B1617466.png)




![2,6-Dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B1617474.png)



